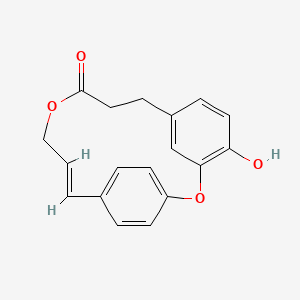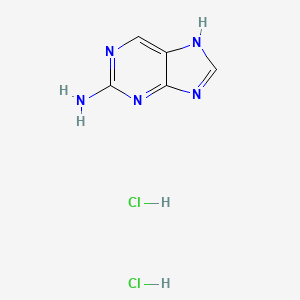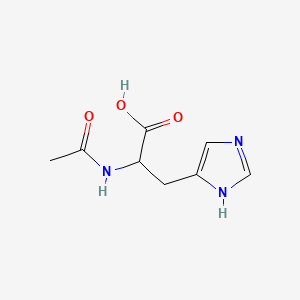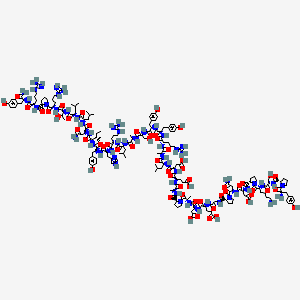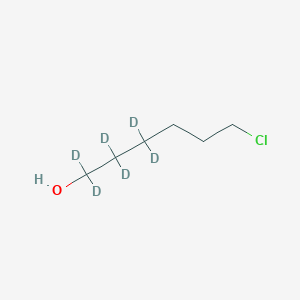
6-chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol is a stable isotope-labeled compound. It is a deuterated form of 6-chloro-1-hexyl alcohol, where the hydrogen atoms at positions 3, 4, and 5 are replaced with deuterium. This compound is used in various scientific research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol typically involves the deuteration of 6-chloro-1-hexyl alcohol. The process includes the following steps:
Deuterium Exchange Reaction: The hydrogen atoms in 6-chloro-1-hexyl alcohol are replaced with deuterium using deuterium oxide (D2O) in the presence of a catalyst.
Purification: The resulting product is purified using techniques such as distillation or chromatography to obtain the desired deuterated compound.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized equipment and catalysts to facilitate the exchange of hydrogen with deuterium.
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: 6-chlorohexanal or 6-chlorohexanoic acid.
Reduction: 6-chlorohexane.
Substitution: Various substituted hexyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol is used in a wide range of scientific research applications:
Chemistry: It serves as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling.
Biology: The compound is used in metabolic studies to trace biochemical pathways.
Medicine: It is employed in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Industry: The compound is used in the synthesis of other deuterated compounds and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of 6-chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol involves its interaction with molecular targets through its functional groups. The deuterium atoms in the compound can influence reaction kinetics and stability, making it useful in studying reaction mechanisms and metabolic pathways. The chlorine atom and alcohol group allow for various chemical modifications, enabling the compound to participate in diverse reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-chloro-1-hexyl alcohol: The non-deuterated form of the compound.
6-chloro-1-hexanol: Another similar compound with a hydroxyl group at the terminal position.
1-chloro-6-hexanol: A positional isomer with the chlorine and hydroxyl groups at different positions.
Uniqueness
6-chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol is unique due to its deuterium labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. The presence of deuterium atoms enhances the stability and alters the reaction kinetics, making it a valuable tool in scientific research.
Propriétés
IUPAC Name |
6-chloro-1,1,2,2,3,3-hexadeuteriohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO/c7-5-3-1-2-4-6-8/h8H,1-6H2/i2D2,4D2,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTPTNNCGDAGEJ-JIKIKKOASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCl)C([2H])([2H])C([2H])([2H])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine](/img/structure/B1148415.png)
